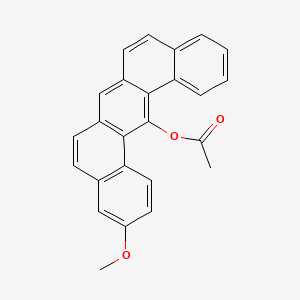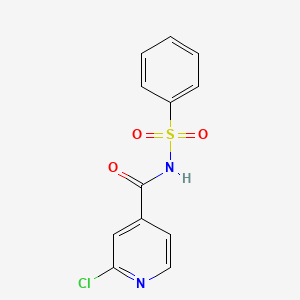![molecular formula C18H20O4 B14315627 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene CAS No. 109619-98-9](/img/no-structure.png)
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene: is an organic compound characterized by its aromatic structure and multiple methoxy groups. This compound is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups, and one hydrogen atom is replaced by a 1-(2-methoxyphenyl)ethenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,2,3-Trimethoxy-5-(2-propenyl)benzene (Elemicin): This compound has similar methoxy groups but differs in the position and type of substituent on the aromatic ring.
1,2,3-Trimethoxy-5-methylbenzene: Another similar compound with methoxy groups but a different substituent (methyl group) on the aromatic ring.
Uniqueness: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is unique due to the presence of both methoxy groups and a 1-(2-methoxyphenyl)ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
| 109619-98-9 | |
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1,2,4-trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-12(13-8-6-7-9-15(13)19-2)14-10-17(21-4)18(22-5)11-16(14)20-3/h6-11H,1H2,2-5H3 |
Clé InChI |
MYKNOTYWYGEANL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=C)C2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


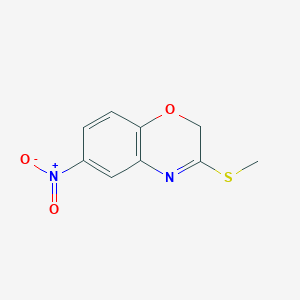
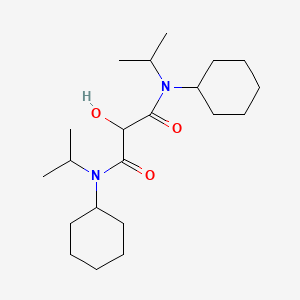
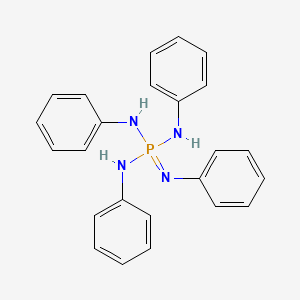
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
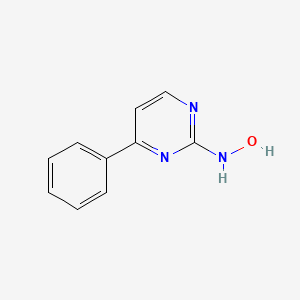
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
